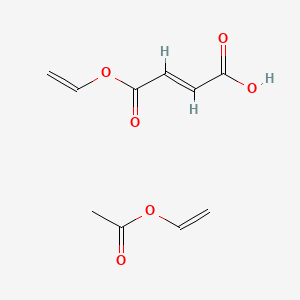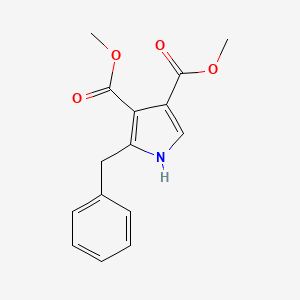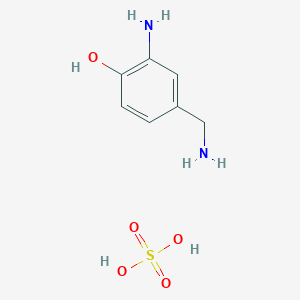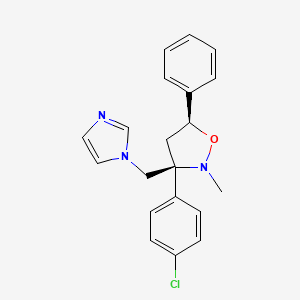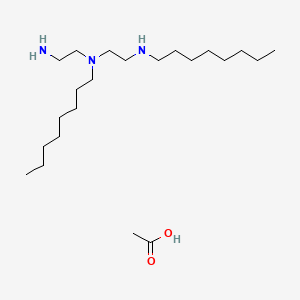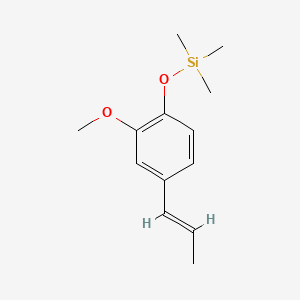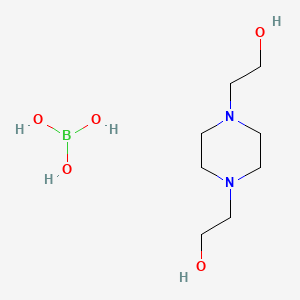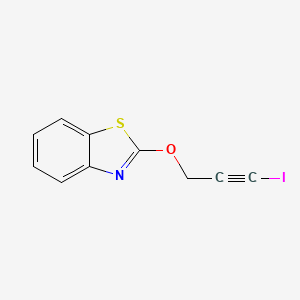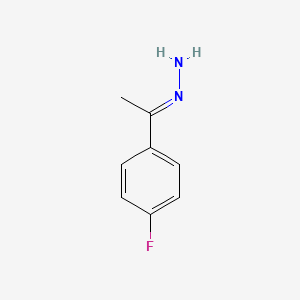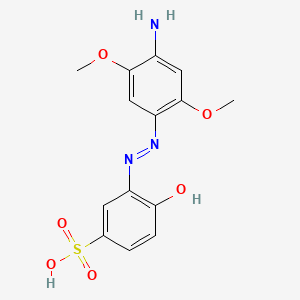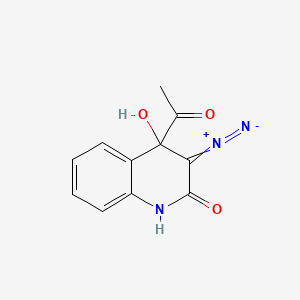
2-Benzoxazoleselenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazoleselenol is a heterocyclic compound that features a benzoxazole ring fused with a selenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazoleselenol typically involves the reaction of 2-aminophenol with selenium-containing reagents. One common method includes the condensation of 2-aminophenol with selenium dioxide in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of elemental selenium and a base to facilitate the formation of the selenol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoxazoleselenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenol form.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation Products: Selenoxide and selenone derivatives.
Reduction Products: Regeneration of the selenol group.
Substitution Products: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Benzoxazoleselenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoxazoleselenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzoxazole: Lacks the selenol group but shares the benzoxazole ring structure.
Benzisoxazole: Contains an isoxazole ring instead of a selenol group.
Benzothiazole: Features a sulfur atom in place of selenium.
Uniqueness: 2-Benzoxazoleselenol is unique due to the presence of the selenol group, which imparts distinct chemical reactivity and biological activity compared to its sulfur and oxygen analogs .
Properties
CAS No. |
10200-74-5 |
|---|---|
Molecular Formula |
C7H4NOSe |
Molecular Weight |
197.08 g/mol |
InChI |
InChI=1S/C7H4NOSe/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H |
InChI Key |
DLYDAGMVYCDIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


